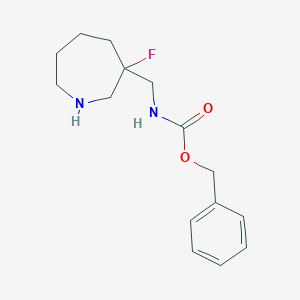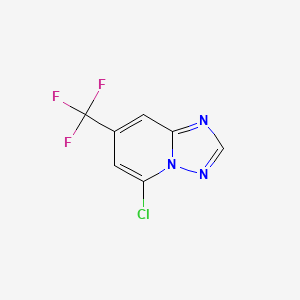
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 is a chemical compound that has been widely studied in scientific research. It is commonly referred to as a triazolo-pyrimidine compound and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 is not fully understood but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of the protein kinase, which is involved in the regulation of cell growth and division. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 in lab experiments include its ability to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. However, the limitations of using FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for the study of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1. One potential direction is the development of new anti-cancer drugs based on the structure of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1. Additionally, further research is needed to fully understand the mechanism of action of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 and its potential applications in the field of materials science. Finally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have anti-inflammatory properties and further research is needed to explore its potential use in the treatment of various inflammatory diseases.
Méthodes De Synthèse
The synthesis method of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 involves the reaction of 4-chloro-5-fluoro-1H-pyrazole with 3-amino-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with a fluorinating agent such as Selectfluor to produce FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1. This synthesis method has been widely used in scientific research and has been found to be efficient and reliable.
Applications De Recherche Scientifique
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been extensively studied in scientific research and has been found to have various applications. It has been found to exhibit anti-cancer properties and has been studied as a potential anti-cancer drug. It has also been studied for its potential use as a diagnostic tool for various diseases. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have potential applications in the field of materials science and has been studied for its use in the development of new materials.
Propriétés
IUPAC Name |
5-chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-6-12-3-13-14(5)6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSYTSWOFJBACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NC=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

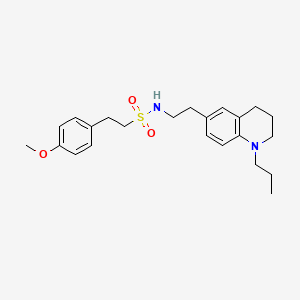
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2387488.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-quinazolin-4-ylamino]acetic acid](/img/structure/B2387490.png)
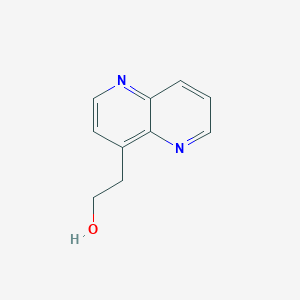
![3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2387493.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387494.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2387496.png)
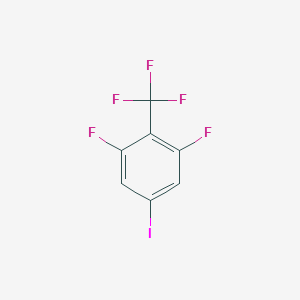


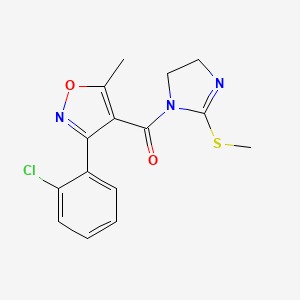
![4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2387504.png)
![4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2387505.png)
